molecular formula C13H14N2O2S2 B256710 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid

Cat. No. B256710
M. Wt: 294.4 g/mol
InChI Key: DNHAWSKHAVDJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid, also known as TBNTP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in the field of medicine. TBNTP is a thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes may lead to a decrease in inflammation and an improvement in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid is its potential use as a therapeutic agent for various diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid. One area of research could be to further investigate its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid can be synthesized through a multistep process starting with the reaction of 2-amino-4-chloro-5,6,7,8-tetrahydrobenzo[b]thiophene with ethyl acetoacetate to form 2-ethoxycarbonyl-4-chloro-5,6,7,8-tetrahydrobenzo[b]thiophene. This intermediate is then reacted with thiourea to form this compound.

Scientific Research Applications

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid

InChI

InChI=1S/C13H14N2O2S2/c1-7(13(16)17)18-11-10-8-4-2-3-5-9(8)19-12(10)15-6-14-11/h6-7H,2-5H2,1H3,(H,16,17)

InChI Key

DNHAWSKHAVDJRM-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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